Sulfamerazine

Overview

Description

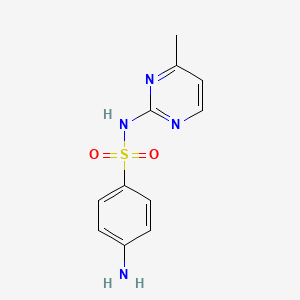

Sulfamerazine: is a sulfonamide antibacterial agent used to treat various bacterial infections. It is a derivative of sulfanilamide and is known for its effectiveness against a broad spectrum of bacteria. The chemical formula of this compound is C₁₁H₁₂N₄O₂S , and it has a molecular weight of 264.30 g/mol .

Mechanism of Action

Target of Action

Sulfamerazine primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid , a precursor to tetrahydrofolic acid , which is essential for bacterial growth and replication .

Mode of Action

This compound is a sulfonamide drug that inhibits the bacterial synthesis of dihydrofolic acid . It achieves this by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . By doing so, it prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth . This compound is bacteriostatic in nature, meaning it inhibits the growth of bacteria without killing them .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydrofolic acid . This disrupts the production of tetrahydrofolic acid, a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids . The disruption of these downstream processes inhibits bacterial DNA synthesis and cell division .

Pharmacokinetics

Like other sulfonamides, this compound is likely to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, this compound prevents bacteria from producing essential components for their growth and replication . This makes this compound effective in treating various bacterial infections, such as bronchitis, prostatitis, and urinary tract infections .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors . For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the drug’s solubility can affect its absorption and distribution in the body . Environmental persistence and potential toxicity of this compound and its metabolites are also important considerations, as they can impact the drug’s overall efficacy and safety .

Biochemical Analysis

Biochemical Properties

Sulfamerazine inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . This interaction is crucial for its antibacterial activity.

Cellular Effects

This compound, by inhibiting the synthesis of dihydrofolic acid, disrupts bacterial cell function. It affects cell signaling pathways, gene expression, and cellular metabolism related to the folate pathway .

Molecular Mechanism

The mechanism of action of this compound involves its competition with PABA for binding to dihydropteroate synthetase, an enzyme involved in the synthesis of dihydrofolic acid. This binding interaction inhibits the enzyme, leading to a decrease in dihydrofolic acid production .

Metabolic Pathways

This compound is involved in the folate synthesis pathway in bacteria, where it inhibits the enzyme dihydropteroate synthetase . This could affect metabolic flux or metabolite levels related to this pathway.

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with its target enzyme, dihydropteroate synthetase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfamerazine is synthesized through the reaction of 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide with appropriate reagents. The synthesis involves the following steps:

Formation of Sulfonamide: The reaction of 4-aminobenzenesulfonamide with 4-methyl-2-chloropyrimidine in the presence of a base such as sodium hydroxide.

Purification: The crude product is purified through recrystallization using solvents like ethanol or acetone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the reaction between 4-aminobenzenesulfonamide and 4-methyl-2-chloropyrimidine.

Purification and Quality Control: The product is purified through crystallization and subjected to quality control tests to ensure purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: Sulfamerazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfone derivatives.

Reduction: Reduction of this compound can lead to the formation of amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products:

Oxidation Products: Sulfone derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Substituted sulfonamide derivatives.

Scientific Research Applications

Sulfamerazine has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in the study of sulfonamide chemistry and reaction mechanisms.

Biology: Employed in the study of bacterial resistance and the development of new antibacterial agents.

Medicine: Used in the treatment of bacterial infections such as bronchitis, prostatitis, and urinary tract infections.

Industry: Utilized in the development of veterinary medicines and as a preservative in some formulations.

Comparison with Similar Compounds

Sulfamerazine is part of the sulfonamide class of antibiotics, which includes several similar compounds:

Sulfamethazine: Similar in structure but has an additional methyl group, making it more effective against certain bacterial strains.

Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

Sulfamethoxazole: Often combined with trimethoprim to treat a variety of bacterial infections.

Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to be effective against a broad spectrum of bacteria. Its ability to inhibit dihydrofolic acid synthesis makes it a valuable antibacterial agent in both human and veterinary medicine .

Biological Activity

Sulfamerazine, a sulfonamide antibiotic, is primarily known for its bacteriostatic properties, which inhibit bacterial growth by interfering with folate synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, antimicrobial efficacy, cytotoxicity studies, and interactions with other compounds.

This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of dihydrofolic acid from para-aminobenzoic acid (PABA) and pteridine. By inhibiting this enzyme, this compound effectively reduces the availability of folate necessary for nucleic acid synthesis, thereby hindering bacterial growth and replication .

Antimicrobial Efficacy

This compound demonstrates significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness against selected pathogens:

| Pathogen | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Pseudomonas aeruginosa | Variable sensitivity |

| Enterococcus faecalis | Sensitive |

| Candida albicans | Moderate sensitivity |

Recent studies have shown that this compound exhibits enhanced antimicrobial activity when complexed with metal ions such as Ru(III). These complexes not only improve penetration through bacterial membranes but also enhance binding to microbial DNA, leading to increased efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on normal and cancer cell lines. The results indicate that while this compound is effective against bacteria, it can also exhibit cytotoxic effects on human cells. A study comparing the viability of normal (HaCaT) and cancer cells (MCF-7, PC3) revealed that higher concentrations of this compound led to significant reductions in cell viability. For instance:

- MCF-7 Cells : 48% reduction in viability at 200 µM after 24 hours.

- PC3 Cells : Similar trends were observed, indicating a dose-dependent cytotoxic effect .

Case Studies and Clinical Evaluations

Clinical evaluations have highlighted this compound's therapeutic potential in treating various infections. A notable study involving 116 patients at the University of Minnesota Hospitals demonstrated its effectiveness in managing urinary tract infections and skin infections while noting lower toxicity compared to other sulfonamides . The findings suggested that this compound could be a viable option for patients requiring sulfonamide treatment with fewer adverse effects.

Interactions with Cyclodextrins

Recent research has explored the interaction between this compound and cyclodextrins, which are known to enhance drug solubility and reduce toxicity. In experiments involving pollen germination and BY-2 cell assays, combinations of this compound with β-cyclodextrin showed improved germination rates compared to this compound alone. This suggests that cyclodextrins may mitigate some adverse effects associated with this compound while maintaining its antimicrobial properties .

Properties

IUPAC Name |

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPBRPIAZZHUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023612 | |

| Record name | Sulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.04e-01 g/L | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulfamerazine is a sulfonamide drug that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase). Sulfamerazine is bacteriostatic in nature. Inhibition of dihydrofolic acid synthesis decreases the synthesis of bacterial nucleotides and DNA. | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

127-79-7 | |

| Record name | Sulfamerazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamerazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamerazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfamerazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamerazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR1SAB295F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236 °C | |

| Record name | Sulfamerazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamerazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Sulfamerazine?

A1: this compound, a sulfonamide antibiotic, primarily targets bacterial growth by inhibiting the biosynthesis of folic acid. [, , , , , ] It achieves this by competitively inhibiting dihydropteroate synthase, an enzyme crucial for incorporating para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid. [, ] This disrupts the synthesis of essential nucleic acids in bacteria, ultimately leading to growth inhibition and cell death.

Q2: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C11H12N4O2S and a molecular weight of 264.3 g/mol. [, , , , ]

Q3: Are there any spectroscopic data available for this compound?

A4: Yes, research commonly employs techniques like UV spectrophotometry for this compound detection and quantification. [, , , ] UV detection is often coupled with HPLC for analysis. [, , , ] Additionally, surface-enhanced Raman spectroscopy (SERS) has shown promise for this compound detection in complex matrices like fish muscle. []

Q4: Is there information on this compound's performance under various conditions?

A5: While specific material compatibility data are limited in the provided research, studies highlight the impact of factors like pH on this compound's solubility and stability. [, , , ] Understanding its behavior under different pH conditions is crucial for formulation development and predicting its fate in biological and environmental systems. []

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research focuses on this compound's role as a therapeutic agent and doesn't delve into its potential catalytic properties. Therefore, we lack information regarding its involvement in reaction mechanisms, selectivity, or catalytic applications.

Q6: Have computational methods been applied to study this compound?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to analyze the molecular structure and interactions of this compound polymorphs. [] These studies offer valuable insights into the drug's solid-state properties and can aid in understanding its physicochemical behavior.

Q7: How do structural modifications of this compound affect its activity?

A8: Comparing this compound's activity to related sulfonamides like Sulfadiazine and Sulfamethazine reveals the impact of even minor structural changes on factors like absorption, metabolism, and excretion. [, , ] For instance, the presence and position of methyl groups in the pyrimidine ring can influence the drug's pharmacokinetic profile. []

Q8: What are the challenges in formulating this compound?

A9: Research indicates that this compound's solubility is pH-dependent, posing challenges in formulating stable and bioavailable dosage forms. [, , , ] Studies explore strategies like microencapsulation using pectin-gelatin complex coacervates to improve its delivery and control its release. []

Q9: What is the primary route of this compound elimination?

A10: Studies in various animal models, including sheep, calves, and cows, consistently demonstrate that this compound is primarily eliminated through renal excretion. [, , , ] Both the unchanged drug and its metabolites, mainly acetylthis compound, are found in the urine. [, ]

Q10: Does this compound cross the blood-brain barrier?

A12: While the provided studies don't explicitly investigate this compound's ability to cross the blood-brain barrier, its use in treating meningitis suggests that it can achieve therapeutic concentrations in the central nervous system. [, ]

Q11: What types of bacterial infections has this compound been effective against in research?

A13: Research demonstrates this compound's in vitro and in vivo efficacy against various bacterial species, including those causing furunculosis in trout (Bacterium salmonicida), pullorum disease in chickens (Salmonella pullorum), and mastitis in cattle (Streptococcus agalactiae). [, , , , ] It shows promise as a therapeutic option for bacterial infections in both humans and animals.

Q12: Has resistance to this compound been reported?

A14: While the provided research doesn't extensively discuss this compound resistance, it acknowledges that bacteria can develop resistance to sulfonamides. [] Understanding the mechanisms and prevalence of resistance is crucial for guiding appropriate antibiotic use and mitigating the development of resistant strains.

Q13: Are there any toxicological concerns associated with this compound?

A15: While generally considered safe, some studies report potential toxicological effects of this compound, particularly with prolonged use or high dosages. [, , , , ] One study observed that high doses of this compound in trout feed could negatively impact growth, highlighting the importance of optimizing dosages to balance therapeutic efficacy and potential adverse effects. []

Q14: Are there ongoing efforts to improve this compound delivery?

A16: Yes, researchers are exploring novel drug delivery systems, such as microencapsulation, to enhance this compound's therapeutic efficacy. [] One study investigated the use of pectin-gelatin complex coacervates to encapsulate this compound, potentially leading to improved drug stability, controlled release, and targeted delivery. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.